Rizedisben

Fluorescence-guided surgery Nerve imaging Adipose tissue background

Intraoperative nerve identification remains limited by fluorophores with high non-specific adipose binding. Rizedisben (GE3126) is a second-generation myelin-binding fluorophore engineered for reduced lipophilicity (LogD 3.5) and 82.7 mM aqueous solubility, delivering superior nerve-to-background contrast versus earlier compounds. • Phase I-validated at 3.0 mg/kg with 100% obturator nerve fluorescence and 89% neurovascular bundle visualization in RALP patients. • Rapid onset (5-10 min post-IV); compatible with 405 nm excitation dual-mode laparoscopic imaging. • Available for translational surgical research with verified purity and global shipping.

Molecular Formula C29H33N3O4S
Molecular Weight 519.7 g/mol
Cat. No. B15494318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizedisben
Molecular FormulaC29H33N3O4S
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO)C=CC4=CC=C(C=C4)N
InChIInChI=1S/C29H33N3O4S/c1-36-29-22-25(5-11-26(29)10-4-24-6-12-27(30)13-7-24)3-2-23-8-14-28(15-9-23)37(34,35)32-18-16-31(17-19-32)20-21-33/h2-15,22,33H,16-21,30H2,1H3/b3-2+,10-4+
InChIKeyUQCMMQGPTBKIAK-KHVHPYDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rizedisben: Myelin-Binding Fluorophore Procurement Guide


Rizedisben (also known as GE3126 or Illuminare-1; CAS 1311570-07-6) is a small-molecule, myelin-binding fluorophore developed for fluorescence image-guided surgery [1][2]. Its molecular formula is C29H33N3O4S with a molecular weight of 519.7 g/mol . Rizedisben emits fluorescence in the blue light spectrum (370–425 nm) and is designed to enhance intraoperative identification of nerve structures by binding specifically to myelin [3][4].

Rizedisben vs. Generic Fluorescent Dyes


General-purpose fluorophores such as indocyanine green (ICG) or fluorescein lack specific tropism for neural tissue, relying instead on vascular perfusion or passive diffusion, which limits nerve-to-background contrast and creates false signals from surrounding fat and muscle [1][2]. Within the narrower class of myelin-binding fluorophores, earlier-generation compounds such as GE3111 exhibit higher non-specific adipose tissue fluorescence, slower clearance kinetics, and limited clinical validation beyond murine models [3][4]. Rizedisben represents a second-generation compound with engineering specifically targeting reduced lipophilicity and optimized pharmacokinetics to overcome these limitations [5].

Rizedisben Differentiation Evidence


Reduced Adipose Tissue Fluorescence vs. First-Generation Fluorophores

Rizedisben (GE3126) demonstrates significantly reduced non-specific adipose tissue fluorescence intensity compared to earlier myelin-binding fluorophores, a key advantage for surgical navigation in adipose-rich anatomical regions [1]. The compound exhibits higher aqueous solubility and improved pharmacokinetics relative to previous myelin-binding fluorophores, contributing to lower background signal in non-target tissues [2].

Fluorescence-guided surgery Nerve imaging Adipose tissue background

Clinical Dose Optimization vs. Preclinical-Only Comparators

In a phase I, single-arm, open-label dose-escalation trial enrolling 38 patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP), rizedisben achieved a clinically effective dose of 3.0 mg/kg administered intravenously [1][2]. Sustained fluorescence of the obturator nerve was achieved in all patients (41/42 observations, 97.6%) at this dose, with fluorescence duration of 90 minutes or longer [3]. At 3.0 mg/kg, the prostate neurovascular bundles demonstrated evidence of fluorescence in 8 of 9 (89%) patients [4].

Phase I clinical trial Dose escalation Robotic prostatectomy

Rapid Onset Kinetics vs. White Light Imaging

In a porcine surgical model, nerve visualization with rizedisben was observed rapidly, within 5 to 10 minutes post-intravenous injection [1]. Compared to white light imaging alone, fluorescence guidance enhanced nerve visibility, especially for small-diameter nerves obscured by fascia, blood vessels, or adipose tissue [2].

Fluorescence kinetics Porcine model Intraoperative imaging

Human Safety Profile vs. Tolerability Benchmarks

In the phase I trial of 38 patients undergoing RALP, rizedisben demonstrated a favorable safety profile with only one grade 2 adverse event (rash) possibly attributable to the compound, and one grade 1 adverse event (photophobia) deemed definitely related [1][2]. No neurologic changes were observed in any patients [3]. Safety was assessed through 45 postoperative days [4].

Safety Adverse events Phase I trial

Rizedisben Application Scenarios


Robotic Radical Prostatectomy Nerve-Sparing

Based on the phase I trial establishing the 3.0 mg/kg dose with sustained obturator nerve fluorescence in 100% of patients and neurovascular bundle visualization in 89% of patients, rizedisben is positioned for integration into RALP clinical research protocols [1]. The compound enables real-time identification of periprostatic nerves during robotic surgery, with fluorescence onset within 5–10 minutes of intravenous administration [2]. This application scenario is directly validated by the clinical trial context and supports studies evaluating nerve-sparing outcomes, surgical margin optimization, and postoperative functional recovery.

Surgical Navigation in Adipose-Rich Regions

Rizedisben's demonstrated reduction in non-specific adipose tissue fluorescence compared to earlier myelin-binding fluorophores makes it suitable for preclinical surgical models involving adipose-rich anatomical sites such as pelvic, retroperitoneal, or axillary dissections [1][2]. The compound's higher aqueous solubility and improved pharmacokinetics relative to previous fluorophores enable cleaner nerve-to-background contrast in murine and porcine models , supporting translational research in general surgery, gynecologic oncology, and colorectal procedures where fat obscures critical nerve structures.

Laparoscopic Small-Diameter Nerve Visualization

The porcine model data demonstrating enhanced visibility of small-diameter nerves obscured by fascia, blood vessels, or adipose tissue under fluorescence guidance compared to white light imaging supports rizedisben's application in laparoscopic procedures [1]. With rapid onset (5–10 minutes post-injection) and compatibility with dual-mode laparoscopic imaging systems using 405 nm excitation [2], rizedisben can be integrated into minimally invasive surgical workflows where limited tactile feedback and narrow fields of view increase the risk of iatrogenic nerve injury.

Myelin-Targeted Imaging Probe Development

Rizedisben's well-characterized molecular structure (C29H33N3O4S; MW 519.66) and defined myelin-binding properties provide a validated chemical scaffold for academic laboratories developing next-generation nerve-specific imaging probes [1][2]. Its established clinical safety profile at 3.0 mg/kg with adverse event rates of 2.6% grade ≥2 toxicity provides a benchmark for comparative studies of novel fluorophores . Researchers can utilize rizedisben as a reference compound in fluorescence polarization assays measuring myelin basic protein binding affinity and in comparative biodistribution studies.

Technical Documentation Hub

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23 linked technical documents
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